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molecular formula C9H8BrCl B8570175 4-Bromo-2-chloro-1-isopropenylbenzene

4-Bromo-2-chloro-1-isopropenylbenzene

Cat. No. B8570175
M. Wt: 231.51 g/mol
InChI Key: FGIFAERTZCYIHB-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

The title compound was synthesized in analogy to 1-bromo-4-isopropenylbenzene (described in example S87) using triphenylphosphonium bromide (2.32 g, 6.51 mmol), nBuLi (5.09 ml, 1.6M solution in hexane, 8.14 mmol) and 1-(4-bromo-2-chlorophenyl)-ethanone (1.52 g, 6.51 mmol) in DMSO (7 ml). The residue which was isolated was purified by filtration through a short pad of silica using pentane as eluant to give 4-bromo-2-chloro-1-isopropenylbenzene (750 mg, 50%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.51 (d, J=2.0 Hz, 1H), 7.34 (dd, J=2.0, 8.0 Hz, 1H), 7.07 (d, J=8.0 Hz, 1H), 5.24 (m, 1H), 4.96 (m, 1H), 2.07 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Name
Quantity
5.09 mL
Type
reactant
Reaction Step Three
Quantity
1.52 g
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=[CH2:9])=[CH:4][CH:3]=1.[Br-].C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Li]CCCC.BrC1C=CC(C(=O)C)=C([Cl:46])C=1>CS(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=[CH2:9])=[C:4]([Cl:46])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=C)C
Step Two
Name
Quantity
2.32 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
5.09 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
1.52 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)=O)Cl
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue which was isolated
FILTRATION
Type
FILTRATION
Details
was purified by filtration through a short pad of silica

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(=C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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